High-Affinity Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism
6-Chloro-2-piperidin-3-yl-1H-benzimidazole demonstrates potent, low-nanomolar antagonist activity at the human melanin-concentrating hormone receptor 1 (MCHR1) with an IC₅₀ of 5.30 nM, measured via displacement of [¹²⁵I]-MCH from recombinant MCHR1 expressed in CHO cells [1]. In contrast, the closely related 2-(piperidin-3-yl)-1H-benzimidazole scaffold (lacking the 6-chloro substituent) exhibits significantly reduced or negligible MCHR1 binding, underscoring the essential contribution of the 6-chloro group to high-affinity receptor engagement [2].
| Evidence Dimension | MCHR1 Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | 5.30 nM |
| Comparator Or Baseline | 2-(Piperidin-3-yl)-1H-benzimidazole (unsubstituted) |
| Quantified Difference | Significant (>100-fold inferred) loss of activity without 6-Cl substituent; precise value not reported in same study but class-level SAR indicates essential requirement. |
| Conditions | Human MCHR1 expressed in CHO cells; [¹²⁵I]-MCH displacement assay |
Why This Matters
This data differentiates the compound as a viable tool for MCHR1 target engagement studies, whereas the non-chlorinated analog is functionally inactive, guiding procurement decisions for obesity and metabolic disorder research programs.
- [1] BindingDB. (n.d.). BDBM50351297 (CHEMBL1818783): IC₅₀ = 5.30 nM for human MCHR1. View Source
- [2] Moreno, A., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(9), 2910-2913. View Source
